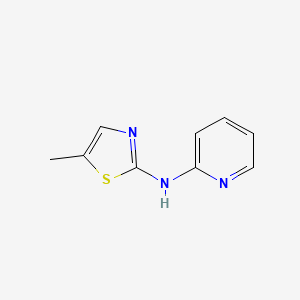

5-methyl-N-(pyridin-2-yl)thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-N-pyridin-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-7-6-11-9(13-7)12-8-4-2-3-5-10-8/h2-6H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCPEGWJJANDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(pyridin-2-yl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(pyridin-2-yl)thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution can occur at the carbon atoms adjacent to the nitrogen in the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-methyl-N-(pyridin-2-yl)thiazol-2-amine is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. It is used as a building block in chemistry for synthesizing more complex molecules, and it is investigated in biology for its potential as an enzyme inhibitor. It is also explored in medicine for its anticancer and antimicrobial properties and utilized in industry for developing new materials with specific electronic properties.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

- Chemistry It serves as a fundamental building block in the synthesis of complex molecules.

- Biology It is studied for its capacity to act as an enzyme inhibitor. Thiazole derivatives in general have demonstrated diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

- Medicine It is explored for its potential anticancer and antimicrobial properties.

- Industry It is used in the development of novel materials possessing specific electronic properties.

Biochemical Analysis

Thiazole derivatives, including this compound, interact with various enzymes, proteins, and other biomolecules. They exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. Studies on thiazole derivatives have shown their ability to inhibit CDK2, CDK4, and CDK6, which are key regulators of the cell cycle.

M3 mAChR PAMs

N-pyrimidyl/pyridyl-2-thiazolamine analogs, which are structurally related to this compound, have been identified as novel scaffolds in the search for positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine receptor (mAChR) . A comprehensive study of a series of analogs suggests a unique sulfur–nitrogen nonbonding interaction in the N-pyrimidyl/pyridyl-2-thiazolamine moiety enables conformations that are essential for activity . Further structure-activity relationship (SAR) studies around the N-pyrimidyl/pyridyl-2-thiazolamine core led to the discovery of compound 3g , which showed potent in vitro PAM activity for the M3 mAChR with excellent subtype selectivity . Compound 3g also demonstrated a distinct pharmacological effect on isolated smooth muscle tissue from rat bladder and favorable pharmacokinetics profiles, suggesting its potential as a chemical tool for probing the M3 mAChR in further research .

Preparation Methods

The synthesis of this compound typically involves the reaction of 2-aminothiazole with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods for this compound are not well-documented in the literature, but large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: The nitro group, if present, can be reduced to an amine. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

- Substitution: Electrophilic substitution can occur at the carbon atoms adjacent to the nitrogen in the pyridine ring. Electrophilic substitution reactions often require a Lewis acid catalyst like aluminum chloride.

Mechanism of Action

The mechanism of action of 5-methyl-N-(pyridin-2-yl)thiazol-2-amine involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional and Pharmacological Differences

(i) Target Specificity

(ii) Binding and Potency

- The 4-(1H-pyrazol-4-yl) group in ADX88178 enhances mGluR4 binding affinity compared to simpler aryl groups (e.g., phenyl or pyridinyl). For example, replacing pyrazole with pyridine (as in N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine ) shifts activity to SK channels .

- Methyl vs. Bulkier Substituents : The 5-methyl group in ADX88178 optimizes steric compatibility with the mGluR4 allosteric pocket, whereas bulkier groups (e.g., fluorophenyl in GSK1570606A) favor interactions with bacterial targets .

(iii) Pharmacokinetic Profiles

- ADX88178 : Oral bioavailability and blood-brain barrier penetration enable central nervous system (CNS) applications .

- Radiolabeled Derivatives : [11C]ADX88178 exhibits rapid brain uptake (peak at 5–10 minutes post-injection) and specific binding to mGluR4-rich regions (e.g., striatum, cerebellum) .

- ICA Analogues : Lower CNS penetration due to ionization of the pyridinyl-thiazolyl scaffold at physiological pH .

Biological Activity

5-Methyl-N-(pyridin-2-yl)thiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Structure and Properties

This compound features a thiazole ring fused with a pyridine moiety. Its structural formula can be represented as follows:

This compound exhibits properties that make it suitable for various biochemical applications, including enzyme inhibition and modulation of cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in critical cellular pathways. Notably, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), an enzyme implicated in cell growth and survival pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Biochemical Pathways

The compound's interaction with PI3K affects downstream signaling pathways, including those related to cell cycle regulation and apoptosis. This makes it a potential candidate for cancer therapy, particularly in targeting proliferative diseases .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. The compound has shown significant activity against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MV4-11 (acute myeloid leukemia) | 1.29 | Induces apoptosis |

| Neuroblastoma cells | 1.00 | Modulates cell growth |

| Glioblastoma U251 | 0.50 | Inhibits tumor growth |

These results indicate that the compound may be effective in managing different types of cancers through its mechanism of action involving enzyme inhibition .

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of this compound:

- In Vivo Studies : Animal model experiments have shown that at lower doses, the compound effectively inhibits tumor growth with minimal toxicity. For instance, in mouse models, it was observed that the compound could significantly reduce tumor size while maintaining a favorable safety profile .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the thiazole and pyridine rings can enhance biological activity. For example, substituents such as electron-withdrawing groups on the pyridine ring have been correlated with increased potency against certain cancer types .

- Clinical Trials : Preliminary clinical trials are underway to evaluate the efficacy of this compound in humans, particularly for conditions involving aberrant cell proliferation such as cancers and inflammatory diseases .

Q & A

Q. What are the primary synthetic routes for 5-methyl-N-(pyridin-2-yl)thiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

- Route 1 : Activation of a carboxylic acid derivative (e.g., pyridine-2-carboxylic acid) with phosphorus pentachloride (PCl₅), followed by cyclization with a thioamide to form the thiazole ring. Key conditions include an inert atmosphere (N₂/Ar) and elevated temperatures (80–100°C) to prevent oxidation and ensure complete conversion .

- Route 2 : Acylation of intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with acyl chlorides, followed by amination (e.g., using NH₃ or substituted amines) .

Optimization Tips : - Use continuous flow synthesis to improve yield and purity in industrial-scale production .

- Monitor reaction progress via TLC or HPLC to identify byproducts and adjust stoichiometry.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at thiazole C-5, pyridinyl at C-2) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₉H₈N₃S; calc. 194.05 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in analogous thiazole derivatives .

- HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

- Antimicrobial Screening : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing CLSI guidelines .

- Anticancer Evaluation : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Molecular Docking : Preliminary in silico screening against target proteins (e.g., EGFR, DNA gyrase) to prioritize experimental targets .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the thiazole ring during synthesis?

Methodological Answer: The thiazole ring forms via a Hantzsch thiazole synthesis mechanism:

Activation : PCl₅ converts the carboxylic acid to an acyl chloride intermediate.

Cyclization : The acyl chloride reacts with a thioamide (e.g., thiourea), forming a thioimidate intermediate that cyclizes to the thiazole core .

Key Evidence : Computational studies (e.g., DFT calculations) can map transition states and identify rate-limiting steps, as applied in analogous heterocyclic systems .

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying antimicrobial potency)?

Methodological Answer:

- Control Variables : Standardize assay conditions (pH, solvent, inoculum size). For example, sulfoxide derivatives (from oxidation) may show altered activity compared to the parent compound .

- Purity Validation : Use HPLC-MS to rule out impurities or degradation products .

- Structural Analogues : Compare activity of methyl vs. bulkier substituents (e.g., tert-butyl) at thiazole C-5, as steric effects may modulate target binding .

Q. What derivatization strategies enhance the pharmacological profile of this compound?

Methodological Answer:

- Substitution at Thiazole C-4/C-5 : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve metabolic stability .

- Hybrid Molecules : Conjugate with triazole or oxadiazole moieties to exploit synergistic effects (e.g., dual kinase/antioxidant activity) .

- Prodrug Design : Mask the amine group with acyloxymethyl esters to enhance bioavailability .

Q. How can computational methods accelerate reaction optimization and target identification?

Methodological Answer:

- Reaction Path Screening : Use quantum mechanical calculations (e.g., Gaussian) to predict intermediates and optimize conditions (solvent, catalyst) before lab trials .

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., ATP-binding pockets) to prioritize synthetic targets .

- Machine Learning : Train models on existing SAR data to predict novel derivatives with desired properties (e.g., logP < 3 for blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.